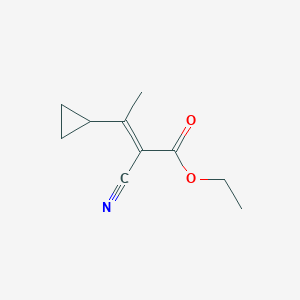
ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a cyano group and a cyclopropyl group attached to a butenoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate typically involves the reaction of ethyl cyanoacetate with cyclopropylmethyl ketone under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the base deprotonates the ethyl cyanoacetate, allowing it to react with the ketone to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as piperidine or pyridine, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted esters or amides
Scientific Research Applications
Ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of a cyclopropyl group.
Ethyl (2E)-2-cyano-3-methylbut-2-enoate: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
Ethyl (2E)-2-cyano-3-cyclopropylbut-2-enoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic interactions in chemical and biological systems.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-cyclopropylbut-2-enoate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)9(6-11)7(2)8-4-5-8/h8H,3-5H2,1-2H3/b9-7+ |
InChI Key |
NWCKWGBYAROXNR-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/C1CC1)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1CC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















